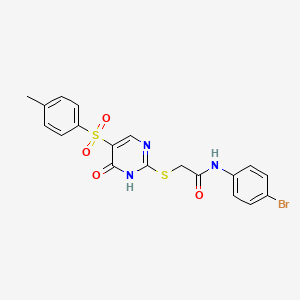
N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O4S2 and its molecular weight is 494.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a thioacetamide moiety linked to a pyrimidine derivative, with a bromophenyl substituent. The synthesis typically involves the reaction of appropriate thioketones with acetamides under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various thioacetamide derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M1 | E. coli | 100 µg/mL |
| M2 | S. aureus | 50 µg/mL |
| M3 | K. pneumoniae | 150 µg/mL |
The above table summarizes findings from studies where compounds were evaluated using standard protocols such as the broth microdilution method.
Anticancer Activity
In vitro studies using the MCF7 breast cancer cell line have indicated that compounds similar to this compound exhibit cytotoxic effects. The Sulforhodamine B (SRB) assay results suggest that these compounds can inhibit cell proliferation effectively.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| D1 | 12 |
| D2 | 8 |
| D3 | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.
The biological activities of this compound are believed to be linked to its ability to interact with cellular targets such as enzymes involved in microbial metabolism and cancer cell proliferation. Molecular docking studies suggest that these compounds can bind effectively to target proteins, inhibiting their function.
Case Studies
Several case studies have highlighted the efficacy of thioacetamide derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use.
- Cancer Treatment : In a preclinical trial, a derivative showed promise in reducing tumor size in xenograft models of breast cancer, indicating its potential for further development as an anticancer agent.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOTSPIRWVJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














